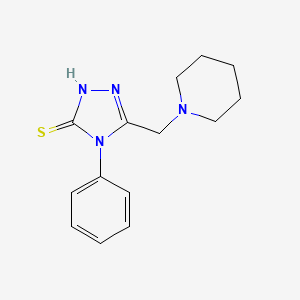

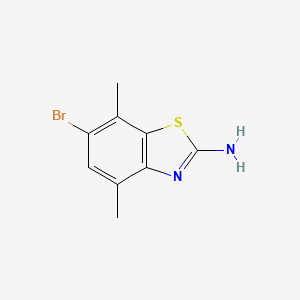

6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazoles and their derivatives are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. For instance, the synthesis of 7-bromo/5,6-dimethyl-4H-1,4-benzothiazines, which are structurally related to the compound , involves the condensation and oxidative cyclization of 2-amino-5-bromo/3,4-dimethylbenzenethiol with gamma-diketones in dimethyl sulfoxide, followed by oxidation to form sulfones . Although the exact synthesis of 6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine is not detailed in the provided papers, similar synthetic strategies involving bromination, condensation, and cyclization reactions are likely applicable.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be confirmed using various spectral techniques, including single crystal X-ray diffraction analysis. This technique allows for the determination of the 3D molecular structure and the identification of intermolecular interactions that contribute to the stability of the crystal structure . Such detailed structural analysis is crucial for understanding the reactivity and potential biological interactions of the compound.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo a range of chemical reactions. For example, the 2-bromo-6-chloro compound related to the benzothiazole family reacts chemoselectively in the 2-position with dimethylamine . The reactivity of the bromo substituent in the benzothiazole ring is a key feature that allows for further functionalization and the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of bromine and methyl groups on the benzothiazole ring can affect the compound's polarity, solubility, and reactivity. These properties are essential for the compound's potential applications, especially in medicinal chemistry, where solubility and reactivity play a crucial role in drug design and pharmacokinetics. The exact properties of 6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine would require empirical determination using techniques such as NMR, mass spectrometry, and elemental analysis .

Scientific Research Applications

Anticancer Activity

6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine is involved in the synthesis of novel heterocyclic compounds with potential anticancer activities. For example, derivatives of this compound have been synthesized and exhibited significant in-vitro anticancer activity against various human cancer cell lines (Waghmare et al., 2013).

Synthetic Methodology Development

This compound plays a role in developing new synthetic methodologies. It has been used in palladium-catalyzed amination as a safer and practical alternative to traditional nitration methods for synthesizing amino-substituted derivatives (Liu et al., 2003).

Synthesis of Hybrid Scaffolds

The compound contributes to the synthesis of hybrid scaffolds in medicinal chemistry. It has been used in the preparation of pyrimidine- and quinazoline-fused benzimidazole-4,7-diones, compounds potentially useful for therapeutic applications (Kim et al., 2018).

Fluorophore Design

It is also significant in the design of fluorophores. Research on derivatives of 6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine has led to insights into the tuning of fluorescence properties in push-pull benzothiazole fluorophores, which mimic structures like firefly oxyluciferin (Misawa et al., 2019).

Mechanism of Action

Target of Action

The primary targets of 6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine are currently unknown. This compound is a derivative of benzothiazole, which is often used in organic synthesis and as a chemical intermediate

Mode of Action

As a benzothiazole derivative, it may interact with its targets through covalent bonding or non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact nature of these interactions and the resulting changes in cellular processes remain to be elucidated.

Biochemical Pathways

Benzothiazole derivatives have been implicated in a variety of biological activities, suggesting that they may interact with multiple pathways

Pharmacokinetics

Its bioavailability, half-life, clearance rate, and other pharmacokinetic parameters are unknown

Result of Action

As a benzothiazole derivative, it may exert a variety of biological effects depending on its specific targets and mode of action

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity

properties

IUPAC Name |

6-bromo-4,7-dimethyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2S/c1-4-3-6(10)5(2)8-7(4)12-9(11)13-8/h3H,1-2H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBSALFSVUNNPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1N=C(S2)N)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395832 |

Source

|

| Record name | 6-bromo-4,7-dimethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

383131-43-9 |

Source

|

| Record name | 6-bromo-4,7-dimethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methylbenzyl)amino]ethanol](/img/structure/B1275275.png)

![4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275304.png)